N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound characterized by its intricate molecular structure that includes a dioxin ring, a phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide typically involves multiple steps, including the formation of the hexahydropyrano[3,2-d][1,3]dioxin ring, the introduction of the phenoxy group, and the attachment of the acetamide group. Each step requires precise control of reaction conditions such as temperature, pressure, and pH to ensure the desired stereochemistry and yield.
Formation of Hexahydropyrano[3,2-d][1,3]dioxin Ring: : This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of Phenoxy Group: : Typically done via a nucleophilic substitution reaction.
Attachment of Acetamide Group: : Achieved through an acylation reaction, commonly using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimizing the reaction conditions to maximize yield and minimize by-products. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the phenoxy group, forming various oxidized derivatives.
Reduction: : Reductive conditions can modify the dioxin ring or the acetamide group, leading to different reduced forms.
Substitution: : Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: : Using agents like hydrogen peroxide or permanganate under controlled conditions.
Reduction: : Employing reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Depending on the desired substitution, reagents like halides or nitrosyl compounds can be used in the presence of appropriate catalysts.
Major Products
Each type of reaction yields specific derivatives, which can be further studied for their properties and applications. For example, oxidized derivatives might have enhanced biological activity, while reduced forms might show different solubility or stability.
Scientific Research Applications
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide has various applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: : Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of new materials and chemicals.
Mechanism of Action
The compound’s mechanism of action is often related to its ability to interact with specific molecular targets:
Molecular Targets: : It can bind to enzymes or receptors, affecting their function.
Pathways: : Through its interaction with molecular targets, it can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide stands out due to its unique structural features and resulting properties. Similar compounds include:
Similar Dioxin Derivatives: : Compounds with related dioxin rings but different substituents.
Phenoxy Derivatives: : Molecules containing phenoxy groups attached to various cores.
Acetamide Containing Molecules: : Compounds where acetamide is attached to diverse structural frameworks.
These similar compounds often share some chemical reactivity but differ in their biological activity and applications due to variations in their structures.
Properties
IUPAC Name |
N-(8-hydroxy-2,2-dimethyl-6-phenoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-10(19)18-13-14(20)15-12(9-21-17(2,3)24-15)23-16(13)22-11-7-5-4-6-8-11/h4-8,12-16,20H,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONPHWKWCQKCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.